molecular formula C7H5IN2 B1275651 4-Amino-3-iodobenzonitrile CAS No. 33348-34-4

4-Amino-3-iodobenzonitrile

Cat. No.: B1275651
CAS No.: 33348-34-4
M. Wt: 244.03 g/mol
InChI Key: UOWVTQFTEAYDLM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Amino-3-iodobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of fused carbazoles, cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amides, and asymmetric organocatalytic condensation and cycloaddition . It interacts with various enzymes and proteins, including those involved in hydroamination-double hydroarylation and regioselective aryl C-H bond functionalization . These interactions are crucial for the compound’s reactivity and its ability to facilitate complex biochemical transformations.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic pathways

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to participate in palladium-catalyzed carbonylation reactions highlights its role in enzyme-mediated transformations

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Understanding these temporal effects is essential for optimizing experimental protocols and ensuring reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations . The compound’s role in hydroamination-double hydroarylation and regioselective aryl C-H bond functionalization underscores its importance in metabolic processes . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation are critical factors that determine its biological activity and potential therapeutic applications . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can influence the compound’s activity and function within cells

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 4-aminobenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

4-amino-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWVTQFTEAYDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403041
Record name 4-Amino-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33348-34-4
Record name 4-Amino-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-iodobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iodine (0.645 g; 2.54 mmol) was added to a stirred mixture of silver sulphate (0.791 g; 2.54 mmol) and 4-aminobenzonitrile (0.300 g; 2.54 mmol) in ethanol (10 mL). The reaction mixture was stirred at room temperature for 18 hours and filtered over celite. The volatiles were removed under reduced pressure and the residue was partitioned between ethyl acetate and a saturated aqueous solution of sodium thiosulphate. The organic layer was washed with brine, dried and concentrated under reduced pressure. The crude residue was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane) to afford 0.222 g (36%) of the title compound as a white solid.
Quantity
0.645 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.791 g
Type
catalyst
Reaction Step One
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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